Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine ring, a sulfonyl group, and a difluorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazepine core. This can be achieved through a cyclization reaction involving a suitable precursor. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The final step involves the coupling of the difluorophenyl group to the benzothiazepine-sulfonyl intermediate, usually through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide
- N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]pentanamide
Uniqueness
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential biological activity
Properties
IUPAC Name |
methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-8-9-20(2)26(16-19)31-12-14-32(15-13-31)29-30-25-17-21(28(35)37-4)10-11-24(25)27(34)33(29)22-6-5-7-23(18-22)36-3/h5-11,16-18H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPAAWVIQALRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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